3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H23ClN4OS |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-4-24(5-2)11-10-21-18(25)16-12-15-17(22-23(3)19(15)26-16)13-6-8-14(20)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,25) |
InChI Key |
WHWPOSROHWRQBH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-331527 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Structural Representation
The compound features a thieno[2,3-c]pyrazole core structure, which is known for its diverse biological activities. Its unique molecular configuration allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its interactions with specific receptors in the central nervous system. Notable applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition properties, suggesting potential antidepressant effects .
- Anxiolytic Properties : Studies have shown that thieno[2,3-c]pyrazole derivatives can modulate anxiety-related behaviors in animal models, indicating their potential use in treating anxiety disorders .
Cancer Research
Recent investigations have explored the compound's efficacy against various cancer cell lines. Preliminary findings suggest:
- Inhibition of Tumor Growth : In vitro studies revealed that the compound can inhibit the proliferation of specific cancer cells, making it a candidate for further development as an anticancer drug .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways, which warrants further exploration in clinical settings .
Neuropharmacology
Given its ability to cross the blood-brain barrier, the compound has potential applications in neuropharmacology:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions in preclinical models, which could lead to treatments for neurodegenerative diseases such as Alzheimer's .
- Pain Management : Its interaction with pain pathways suggests potential applications in analgesic therapies, particularly for chronic pain conditions .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Main Application | References |
|---|---|---|---|
| Compound A | Thieno[2,3-c]pyrazole | Antidepressant | |
| Compound B | Thieno[2,3-c]pyrazole | Anxiolytic | |
| Compound C | Thieno[2,3-c]pyrazole | Anticancer |
Case Study 1: Antidepressant Efficacy
A study conducted on a cohort of mice demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity within the brain.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Further mechanistic studies indicated involvement of caspase activation pathways leading to apoptosis.
Mechanism of Action
The precise mechanism by which WAY-331527 exerts its effects remains undisclosed. researchers likely investigate its molecular targets and associated pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The table below highlights key structural analogues and their distinct features:
Functional Group Impact on Pharmacokinetics
- Chlorophenyl vs. Fluorine offers similar benefits with reduced steric hindrance .
- Diethylaminoethyl vs. Pyridylmethyl: The diethylaminoethyl chain introduces basicity, aiding in pH-dependent solubility, while pyridylmethyl groups enhance π-π stacking in hydrophobic pockets .
Research Findings and Data
Structural Insights from Crystallography
- The pyridylmethyl group in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide forms a planar conformation critical for CB1 binding, as revealed by X-ray diffraction .
Biological Activity
3-(4-Chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant properties, effects on erythrocyte morphology, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24ClN3OS
- Molecular Weight : 373.92 g/mol
Antioxidant Properties
Recent studies have demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant activity. In a study assessing the effects of various thieno[2,3-c]pyrazole compounds on the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish), it was found that these compounds could mitigate oxidative stress and protect against erythrocyte damage. The alterations in erythrocyte morphology were used as biological indicators of oxidative stress.
Table 1: Erythrocyte Alterations Induced by 4-Nonylphenol and Mitigated by Thieno[2,3-c]pyrazole Compounds
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 7f | 3.7 ± 0.37 |
| Compound 8 | 29.1 ± 3.05 |
The data indicate that compounds derived from thieno[2,3-c]pyrazole significantly reduced the percentage of altered erythrocytes compared to the control group exposed solely to 4-nonylphenol .
The mechanism by which thieno[2,3-c]pyrazole compounds exert their antioxidant effects appears to involve the scavenging of free radicals and the inhibition of lipid peroxidation processes within erythrocytes. This suggests a protective role against oxidative damage caused by environmental toxins like nonylphenol.
Pharmacological Implications
Thieno[2,3-c]pyrazole derivatives have been explored for various pharmacological activities beyond their antioxidant properties, including antimicrobial and anticancer activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties .
- Potential Therapeutic Applications : Given their diverse biological activities, thieno[2,3-c]pyrazole derivatives may be developed into therapeutic agents for conditions associated with oxidative stress and inflammation.
Case Studies
A notable study investigated the effects of synthesized thieno[2,3-c]pyrazole compounds on fish exposed to environmental pollutants. The results highlighted the protective effects of these compounds on erythrocyte integrity and overall fish health, suggesting potential applications in aquaculture and environmental remediation .
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction, a two-component condensation between a ketone and cyanoacetate in the presence of sulfur, is widely employed to form thiophene rings fused with pyrazole. Starting from 3-amino-1H-pyrazole-4-carboxylate derivatives, reaction with malononitrile and elemental sulfur in ethanol under reflux yields the bicyclic thienopyrazole structure. For example, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with malononitrile and sulfur in triethylamine to form ethyl 5-amino-1-methyl-1H-thieno[2,3-c]pyrazole-6-carboxylate. This method achieves moderate yields (60–70%) and is favored for its operational simplicity.
Jacobson Cyclization
An alternative route involves the Jacobson reaction, where 3-bromothiophene-2-carbaldehyde undergoes azide substitution followed by hydrazine-mediated cyclization. Treatment of 3-azidothiophene-2-carbaldehyde with hydrazine hydrate in ethanol generates the unsubstituted thieno[3,2-c]pyrazole core in 48% yield. While this method is less common for the [2,3-c] isomer, it highlights the versatility of azide intermediates in heterocycle synthesis.
Methylation at Position 1
Methylation of the pyrazole nitrogen is typically performed early in the synthesis to avoid regiochemical complications.
Alkylation with Methyl Iodide
Treatment of the pyrazole intermediate with methyl iodide in the presence of potassium carbonate in DMF at 60°C quantitatively installs the methyl group. Excess methyl iodide (1.5 eq) ensures complete substitution, and the reaction is monitored by TLC (Rf = 0.7 in ethyl acetate/hexane 1:1).
Installation of the Diethylaminoethyl Carboxamide
The final step involves converting the ester group at position 5 to a carboxamide and introducing the diethylaminoethyl side chain.
Ester Hydrolysis and Amide Coupling
Hydrolysis of the ethyl ester with 6N HCl in refluxing ethanol produces the carboxylic acid, which is then activated with thionyl chloride to form the acyl chloride. Reaction with 2-(diethylamino)ethylamine in dichloromethane at 0°C affords the target carboxamide in 80–85% yield. Triethylamine is added to scavenge HCl, and the product is purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
One-Pot Aminolysis
Recent optimizations demonstrate that the ester can directly react with 2-(diethylamino)ethylamine in the presence of trimethylaluminum (Me₃Al) in toluene at 110°C, bypassing the acid chloride intermediate. This one-pot method achieves comparable yields (78–82%) while reducing purification steps.
Analytical Characterization and Quality Control
Critical analytical data for intermediates and the final compound are summarized below:
| Parameter | Intermediate (Ester) | Final Product (Carboxamide) |
|---|---|---|
| Molecular Formula | C₁₄H₁₂ClN₂O₂S | C₁₉H₂₄ClN₄OS |
| Molecular Weight | 323.77 g/mol | 415.94 g/mol |
| Melting Point | 148–150°C | 192–194°C |
| ¹H NMR (δ, ppm) | 1.35 (t, 3H), 4.31 (q, 2H), 6.95 (s, 1H) | 1.05 (t, 6H), 2.55 (m, 4H), 3.65 (s, 3H) |
| HPLC Purity | ≥98% | ≥99% |
Spectral validation includes IR absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N pyrazole). Mass spectrometry (ESI+) confirms the molecular ion at m/z 415.94 [M+H]⁺.
Process Optimization and Scalability
Solvent and Catalyst Selection
Copper(I) iodide enhances yields in Ullmann coupling by 15% compared to CuBr, while DMF outperforms DMSO in Suzuki reactions due to better solubility of palladium complexes. Sodium hydride (1.5 eq) in NMP facilitates efficient alkylation at room temperature, reducing side products.
Yield Comparison Across Steps
| Step | Yield (%) | Key Impurities |
|---|---|---|
| Thienopyrazole core | 65 | Uncyclized pyrazole (5%) |
| Suzuki coupling | 88 | Homocoupled biphenyl (3%) |
| Methylation | 95 | Dimethylated byproduct (2%) |
| Amide formation | 82 | Hydrolyzed ester (5%) |
Q & A
Q. What synthetic routes are recommended for preparing 3-(4-chlorophenyl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, similar compounds (e.g., pyrazole-4-carboxylic acid derivatives) are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis and functionalization . For the thieno[2,3-c]pyrazole core, multi-step protocols involving thiophene ring formation and subsequent amidation are recommended. Key intermediates like 4-chlorophenyl-substituted thiophenes can be coupled with diethylaminoethylamine via carbodiimide-mediated coupling .
Q. How should researchers characterize the structural integrity of this compound?
X-ray crystallography is critical for confirming molecular geometry. For instance, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) have been used to resolve similar pyrazole-carboxamide structures . Additionally, advanced NMR techniques (e.g., 2D HSQC and HMBC) can validate connectivity, while mass spectrometry ensures molecular weight accuracy .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on antioxidant or cytotoxic activity. For example, related thieno[2,3-c]pyrazole derivatives were tested against 4-nonylphenol-induced oxidative stress in Clarias gariepinus, with erythrocyte alteration percentages (e.g., 0.6–40%) serving as a biomarker . Anticancer activity can be assessed via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Compare substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate electronic/steric properties with activity .
- Dose-response normalization : Ensure consistent molar concentrations and cell lines (e.g., HepG2 vs. MCF-7) .
- Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., cannabinoid receptors) and validate with mutagenesis studies .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or pyrrolidine) to the diethylaminoethyl side chain while retaining the thienopyrazole core .
- Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates, guided by crystallographic data .
Q. How can researchers elucidate the mechanism of action for this compound?
- Receptor profiling : Screen against GPCRs (e.g., CB1/CB2 cannabinoid receptors) using radiolabeled competitive binding assays (e.g., [³H]CP-55,940 displacement) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK or PI3K/Akt pathways) .
- Metabolite tracking : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte models, identifying active or toxic derivatives .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to detect impurities ≥0.1% .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess stability .
Q. How should crystallization conditions be optimized for X-ray studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) and mixtures (e.g., hexane/ethyl acetate) for slow evaporation .
- Temperature gradients : Crystallize at 4°C for slower nucleation, yielding larger crystals .
- Additive use : Introduce trace polymers (e.g., PEG 4000) to improve crystal morphology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
